molecular formula C9H12F3IN2O B2634027 1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-43-8

1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2634027
CAS No.: 1856075-43-8
M. Wt: 348.108
InChI Key: PQIUOHOPAHOJLQ-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, an iodine atom, and a trifluoropropoxy group attached to the pyrazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction, using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the Trifluoropropoxy Group: This step involves the nucleophilic substitution reaction where a trifluoropropyl halide reacts with a hydroxyl group on the pyrazole ring, often facilitated by a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom allows for participation in cross-coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-iodo-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, which may result in different biological activity and chemical reactivity.

    1-ethyl-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, potentially affecting its reactivity in substitution and coupling reactions.

    1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Contains a trifluoroethoxy group instead of trifluoropropoxy, which may influence its physical and chemical properties.

Uniqueness

1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of the trifluoropropoxy group can enhance its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3IN2O/c1-2-15-5-7(13)8(14-15)6-16-4-3-9(10,11)12/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIUOHOPAHOJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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